1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine
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Overview
Description
1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine is an organic compound with the molecular formula C15H15NO2S It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylaziridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques and the development of more efficient synthetic routes.
Chemical Reactions Analysis
1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted aziridines.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is used to study the modulation of ion channels and mitochondrial function. It is also used in the investigation of cellular processes involving the aziridine ring.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the development of new drugs and therapeutic strategies, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine involves its interaction with specific molecular targets and pathways. For example, it may interact with ion channels or enzymes, leading to changes in their activity. The aziridine ring can also undergo ring-opening reactions, which can result in the formation of reactive intermediates that can interact with various biomolecules.
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine can be compared with other similar compounds, such as:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also contain a sulfonyl group attached to a phenyl ring and have been studied for their antimicrobial and anti-inflammatory activities.
Pyridinium, 1-[[ (4-methylphenyl)sulfonyl]amino]-, hydroxide, inner salt: This compound contains a similar sulfonyl group and has been studied for its chemical properties.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-phenylaziridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWCTOOXSUPLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24395-14-0 |
Source
|
Record name | 1-(4-methylbenzenesulfonyl)-2-phenylaziridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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